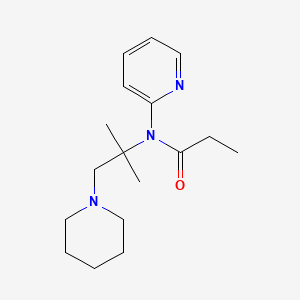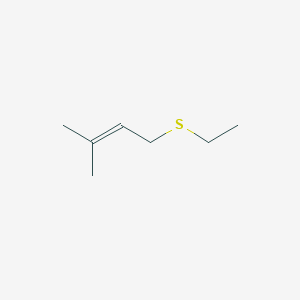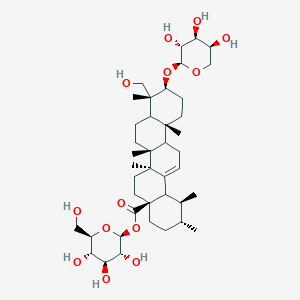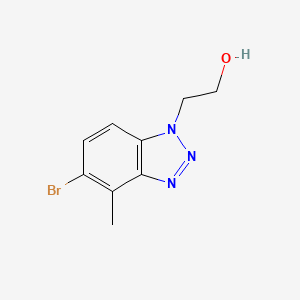
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethanol group attached to the benzotriazole ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol typically involves the bromination of 4-methyl-1H-benzotriazole followed by the introduction of an ethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzotriazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-Bromo-4-methyl-1H-benzotriazole-1-aldehyde or 5-Bromo-4-methyl-1H-benzotriazole-1-carboxylic acid.
Reduction: Formation of 4-methyl-1H-benzotriazole-1-ethanol.
Substitution: Formation of 5-Amino-4-methyl-1H-benzotriazole-1-ethanol or 5-Thio-4-methyl-1H-benzotriazole-1-ethanol.
Scientific Research Applications
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-benzotriazole: Lacks the ethanol group, which may affect its solubility and reactivity.
4-Methyl-1H-benzotriazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Methyl-1H-benzotriazole: Similar structure but without the bromine atom, leading to variations in its applications and effectiveness.
Uniqueness
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and solubility characteristics.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(5-bromo-4-methylbenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10BrN3O/c1-6-7(10)2-3-8-9(6)11-12-13(8)4-5-14/h2-3,14H,4-5H2,1H3 |
InChI Key |
XSDIWZGIPSZCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=NN2CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


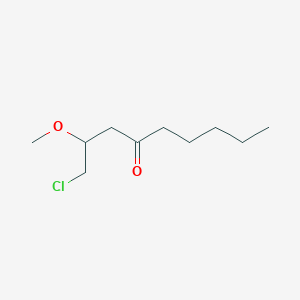
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)
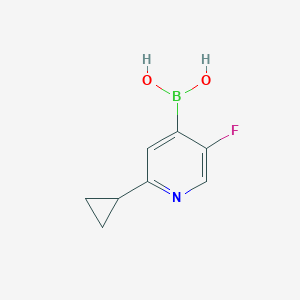

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
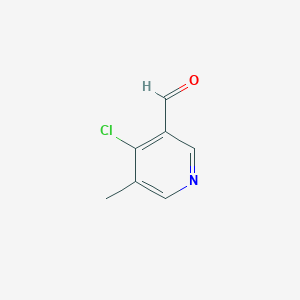

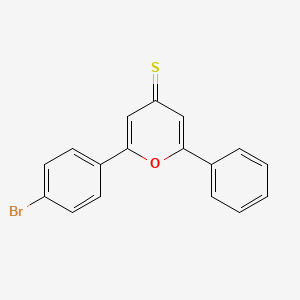

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
